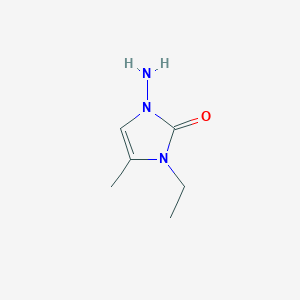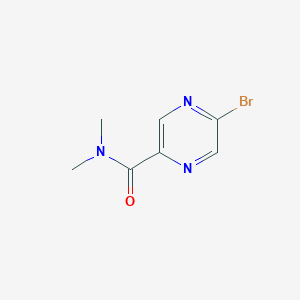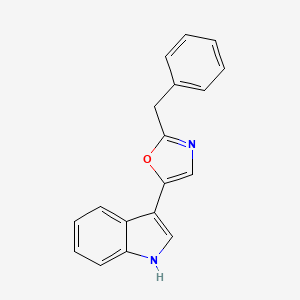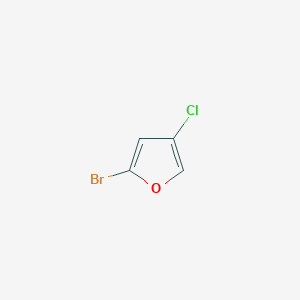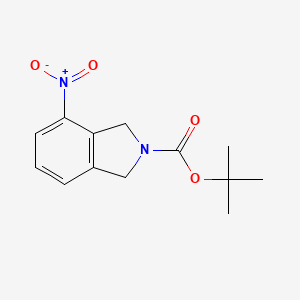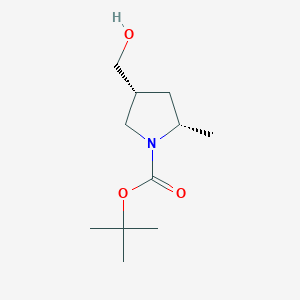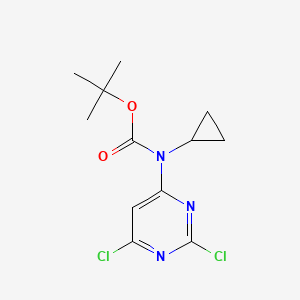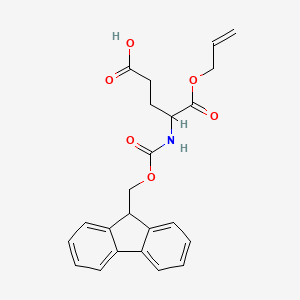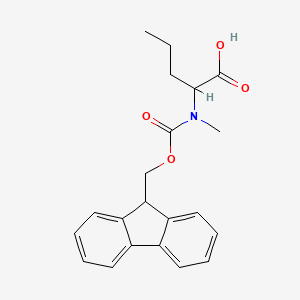
(1-Pentyl-1H-imidazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Pentyl-1H-imidazol-4-yl)methanol is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound features a pentyl group attached to the nitrogen atom at the first position of the imidazole ring and a hydroxymethyl group at the fourth position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Pentyl-1H-imidazol-4-yl)methanol can be achieved through various methods. One common approach involves the reduction of 1-pentyl-1H-imidazole-4-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction proceeds as follows:
- Dissolve 1-pentyl-1H-imidazole-4-carboxylic acid in THF.
- Slowly add a solution of LiAlH4 in THF at 0°C.
- Stir the mixture at room temperature overnight.
- Quench the reaction with water and filter the resulting precipitate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative reducing agents and solvents may be employed to optimize the reaction conditions and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Pentyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The imidazole ring can be reduced to form saturated imidazoline derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with Pd/C catalyst under high pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 1-Pentyl-1H-imidazole-4-carboxylic acid.
Reduction: 1-Pentyl-1H-imidazoline-4-ylmethanol.
Substitution: Various substituted imidazole derivatives depending on the reagent used
Applications De Recherche Scientifique
(1-Pentyl-1H-imidazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of functional materials, such as catalysts and sensors
Mécanisme D'action
The mechanism of action of (1-Pentyl-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. Additionally, the hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions contribute to the compound’s biological and pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methyl-1H-imidazol-4-yl)methanol: Similar structure but with a methyl group instead of a pentyl group.
(1-Butyl-1H-imidazol-4-yl)methanol: Similar structure but with a butyl group instead of a pentyl group.
(1-Ethyl-1H-imidazol-4-yl)methanol: Similar structure but with an ethyl group instead of a pentyl group
Uniqueness
(1-Pentyl-1H-imidazol-4-yl)methanol is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to its shorter-chain analogs .
Propriétés
Formule moléculaire |
C9H16N2O |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
(1-pentylimidazol-4-yl)methanol |
InChI |
InChI=1S/C9H16N2O/c1-2-3-4-5-11-6-9(7-12)10-8-11/h6,8,12H,2-5,7H2,1H3 |
Clé InChI |
JXZOKATUTIRQJI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C=C(N=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide](/img/structure/B12828937.png)

